[4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Overview
Description
[4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound with the molecular formula C29H23NO7. This compound is notable for its unique structure, which combines chromenyl and isoindolyl moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and isoindolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Researchers investigate its binding affinity to proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(2,3,5-trimethylphenoxy)chromen-7
Properties
IUPAC Name |
[4-oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO7/c1-16-12-17(2)18(3)23(13-16)37-25-15-35-24-14-19(8-9-22(24)27(25)32)36-26(31)10-11-30-28(33)20-6-4-5-7-21(20)29(30)34/h4-9,12-15H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGXRLMGFKGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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